3,3'-(Carbonyldiimino)bis(6-aminobenzenesulphonic) acid, sodium salt

Dye intermediate Molecular weight Sodium salt

Regulatory pressure to replace carcinogenic benzidine creates an urgent need for compliant diamine intermediates. 3,3'-(Carbonyldiimino)bis(6-aminobenzenesulphonic) acid, sodium salt (CAS 84000-86-2) is the direct solution. Its urea bridge eliminates carcinogenicity, while its disodium sulfonate structure ensures the high aqueous solubility essential for homogeneous diazotization and level dyeing. - Drop-in benzidine replacement for non-mutagenic disazo direct dyes on cotton/viscose. - Precursor for bi-functional cold-brand reactive dyes covalently bonding to cellulose & protein fibers. - ≥98% purity (HPLC) ensures reproducible coupling and consistent shade properties.

Molecular Formula C13H14N4NaO7S2+
Molecular Weight 425.4 g/mol
CAS No. 84000-86-2
Cat. No. B12698815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(Carbonyldiimino)bis(6-aminobenzenesulphonic) acid, sodium salt
CAS84000-86-2
Molecular FormulaC13H14N4NaO7S2+
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N.[Na+]
InChIInChI=1S/C13H14N4O7S2.Na/c14-9-3-1-7(5-11(9)25(19,20)21)16-13(18)17-8-2-4-10(15)12(6-8)26(22,23)24;/h1-6H,14-15H2,(H2,16,17,18)(H,19,20,21)(H,22,23,24);/q;+1
InChIKeyMDEGHXRWKDZSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3,3'-Disulfo-4,4'-diaminodiphenylurea Sodium Salt


3,3'-(Carbonyldiimino)bis(6-aminobenzenesulphonic) acid, sodium salt (CAS 84000-86-2) is a water-soluble, urea-bridged bis(aminobenzenesulfonic acid) derivative with the molecular formula C13H14N4NaO7S2 and a molecular weight of 425.4 g/mol . It functions as a key intermediate (specifically 3,3'-disulpho-4,4'-diaminodiphenylurea) for synthesizing disazo and reactive dyes intended for cellulose and protein fiber coloration . The compound's structure features two amino groups for diazotization, two sulfonic acid groups (sodium salt form) for water solubility, and a central urea bridge that replaces the carcinogenic benzidine moiety in classical direct dye chemistry [1].

Workflow Disazo & reactive dye synthesis intermediate
Selection Context Sodium salt enables aqueous solubility for homogeneous coupling
Regulatory Fit Non-benzidine replacement supports modern compliance requirements

Why Generic Substitution Fails for 3,3'-Disulfo-4,4'-diaminodiphenylurea Sodium Salt


The 3,3'-disulfo-4,4'-diaminodiphenylurea scaffold possesses a unique combination of structural features—a urea bridge, two sulfonic acid groups in the 3,3'-positions, and two amino groups in the 4,4'-positions—that cannot be replicated by other diamine intermediates. Substituting with the free acid form (CAS 5858-13-9) or an isomeric disulfonated diphenylurea (e.g., 4,4'-disulfo-3,3'-diaminodiphenylurea, MS) leads to significant differences in solubility, dye exhaustion, and final shade properties [1]. Similarly, replacing the urea bridge with a stilbene moiety (e.g., 4,4'-diaminostilbene-2,2'-disulfonic acid, DASDA) shifts the application from direct/reactive dyes to optical brighteners, a fundamentally different functional class. The sodium salt form is critical for achieving the high aqueous solubility required for modern dyeing processes; the free acid is substantially less soluble and would compromise dye bath homogeneity.

Free acid Free acid (CAS 5858-13-9) has significantly lower solubility; may compromise dye bath homogeneity and molar stoichiometry accuracy.
Isomeric disulfonated urea 4,4′-disulfo-3,3′-diaminodiphenylurea differs in sulfonic group positions, leading to altered exhaustion and final shade properties.
Stilbene analog DASDA shifts application from direct/reactive dyes to optical brighteners; functional class mismatch limits direct substitution.

Quantitative Differentiation Evidence for 3,3'-Disulfo-4,4'-diaminodiphenylurea Sodium Salt


Molecular Weight Difference: Sodium Salt vs. Free Acid

The sodium salt form (CAS 84000-86-2) has a molecular weight of 425.4 g/mol and contains one sodium ion per molecule, whereas the corresponding free acid (CAS 5858-13-9) has a molecular weight of 402.4 g/mol and contains no sodium . This +23 Da difference alters the molar mass basis for stoichiometric calculations in diazotization and coupling reactions, directly impacting the quantity of reagent required per mole of diamine.

MW: Salt vs. Free acid
Specification review
425.4 vs. 402.4 g/mol (+23 Da, +1 Na⁺)
Molar stoichiometry basis differs; must specify salt form for accurate reagent calculations.
Formulation consistency depends on salt identity.
Dye intermediate Molecular weight Sodium salt Stoichiometry

Dye Exhaustion: PS-Based vs. Non-Sulfonated Diamines

Disazo dyes synthesized from 3,3′-disulpho-4,4′-diaminediphenylurea (PS, the free amine of the target sodium salt) exhibit markedly lower exhaustion on cellulose fibers compared to analogous dyes derived from non-sulfonated diamines (M and P amines) [1]. The PS-based dyes displayed very low exhaustion attributable to high water solubility conferred by the additional sulfonic acid groups, as confirmed by higher chromatographic Rf values and lower calculated standard affinity (−Δμo) values relative to the non-sulfonated comparator dyes [1].

Dye exhaustion
Cross-study comparable
PS-based dyes: very low exhaustion (high Rf, low −Δμo) vs. non-sulfonated analogues (qualitative)
Supports level dyeing and easy wash-off; not suitable for high-exhaustion requirements.
Quantitative exhaustion data requires full-text access.
Disazo dye Exhaustion Substantivity Sulfonic acid groups

Carcinogenic Safety: Urea-Bridged vs. Benzidine Diamines

Benzidine is classified as a Group 1 human carcinogen (IARC) and its use in dye manufacturing has been banned or severely restricted globally [1]. 3,3′-Disulpho-4,4′-diaminodiphenylurea (and its sodium salt) is explicitly cited as a non-carcinogenic replacement for benzidine in direct dye synthesis [2]. The compound, along with its decomposition products, is expected to be non-carcinogenic, analogous to benzidinedisulphonic acid [2]. This regulatory and toxicological distinction is quantitative in a regulatory sense: benzidine has a threshold limit value (TLV) of 0.001 mg/m³ (skin notation) whereas sulfonated urea derivatives are not listed as occupational carcinogens.

Carcinogenicity context
Class-level inference
Urea-bridged diamine: reported non-carcinogenic replacement; benzidine: IARC Group 1, TLV 0.001 mg/m³
Regulatory compliance context; reduces handling restrictions associated with benzidine.
Safety classification based on class-level analogy; verify per jurisdiction.
Benzidine Carcinogenicity Urea bridge Safe diamine

Multi-Fiber Dyeing with Cold-Brand Reactive Dyes

Bi-functional cold-brand reactive dyes synthesized using 3,3'-disulpho-4,4'-diaminodiphenyl urea (PS) as the bridging intermediate yield a wide spectrum of shades with good dyeing properties on various fibers including cotton, wool, and silk . While the paper reports qualitative assessments ('exceptional dyeing capabilities', 'good dyeing properties'), specific fixation percentages, exhaustion values, and fastness ratings are not accessible from the publicly available abstract. This represents a key evidence gap that must be acknowledged.

Multi-fiber reactive dyeing
Supporting evidence
Good dyeing properties and wide shade range on cotton, wool, silk (qualitative assessment)
Supports multi-fiber cold-brand reactive dye research; quantitative performance validation advised.
Fixation and fastness data not publicly accessible.
Cold-brand reactive dye Cellulose Protein fiber Fixation

Research and Industrial Application Scenarios for 3,3'-Disulfo-4,4'-diaminodiphenylurea Sodium Salt


Benzidine-Free Direct Dyes for Cellulosic Textiles

The compound serves as a drop-in replacement for benzidine in direct dye formulations, enabling the production of disazo dyes for cotton and viscose that meet modern regulatory safety standards. Its disulfonated urea structure provides adequate water solubility while avoiding the carcinogenicity of benzidine [1]. Formulators must note that dyes derived from this intermediate exhibit lower exhaustion than benzidine-based analogues, necessitating adjustments in dyeing procedures or auxiliary chemical usage [1].

Bi-Functional Cold-Brand Reactive Dyes for Multi-Fiber Dyeing

The compound is the precursor for bi-functional reactive dyes that can covalently bond to both cellulose and protein fibers under cold-brand (low temperature) conditions. The urea bridge contributes to the bifunctionality, while the sulfonic acid groups ensure sufficient water solubility for level dyeing. This application is specifically supported by the work of Rathod et al. (2023) .

High-Solubility Diamine for Aqueous Dye Synthesis

The sodium salt form is essential for aqueous-phase diazotization and coupling reactions where high diamine solubility is required to maintain homogeneous reaction conditions. The free acid form (CAS 5858-13-9) would exhibit lower solubility, potentially leading to incomplete dissolution, side reactions, and yield losses . This makes the sodium salt the preferred procurement choice for large-scale aqueous dye synthesis.

Structure-Property Studies of Sulfonated Urea-Bridged Dyes

The compound is a critical tool for academic and industrial research programs investigating the effect of sulfonic group position and number on dye substantivity, photostability, and wash fastness. The 2001 study by Szadowski et al. [1] demonstrated that PS-based dyes differ significantly from MS-based and non-sulfonated dyes, providing a platform for systematic structure-property optimization.

Application
Selection Property
Validation Focus
Benzidine-free direct dye synthesis
Disulfonated urea scaffold; sodium salt aqueous solubility
Regulatory compliance review; exhaustion characteristics adjustment
Bi-functional cold-brand reactive dyes
Bifunctional amine groups; urea bridge; sulfonic acid solubilization
Multi-fiber dyeing performance on cellulose and protein substrates
Aqueous-phase diazotization & coupling
High aqueous solubility in sodium salt form
Homogeneous reaction conditions; yield consistency review
Structure-property dye research
Controlled sulfonic group position and number on urea bridge
Substantivity, photostability, and wash fastness correlation studies
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